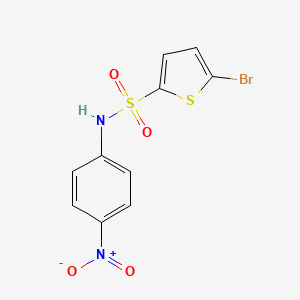

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

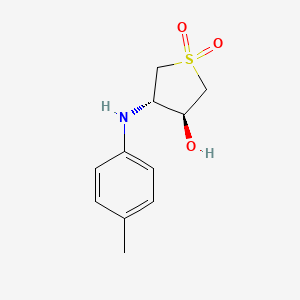

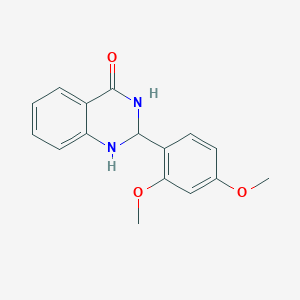

“5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H7BrN2O4S2 and a molecular weight of 363.20758 . It is used in research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring substituted with a bromine atom and a sulfonamide group that is further substituted with a nitrophenyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- Facile Synthesis and Biological Activities : A study by Noreen et al. (2017) described a convenient approach for synthesizing thiophene sulfonamide derivatives, including 5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide. These compounds showed promising urease inhibition activity and hemolytic activities, indicating potential use in medical applications (Noreen et al., 2017).

Chemical Properties and Interactions

- Solubilization in Micellar Media : Saeed et al. (2017) investigated the solubilization of this compound in micellar solutions of anionic surfactants like sodium dodecyl sulfate. This study provides insights into the compound's behavior in various chemical environments, which is important for its formulation and delivery in potential applications (Saeed et al., 2017).

Therapeutic Potential

- Anticancer Applications : Yates et al. (2009) discussed the synthesis of a compound related to this compound, highlighting its potential in developing anti-proliferative agents for cancer treatment (Yates et al., 2009).

Miscellaneous Applications

- Partitioning in Surfactant Media : Another study by Saeed et al. (2017) focused on the interaction and partitioning of this compound in cationic surfactant media, which is crucial for understanding its behavior in pharmaceutical formulations (Saeed et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide is the enzyme synthetase . Enzyme synthetases play a crucial role in various biological processes, including protein synthesis and metabolism.

Mode of Action

This compound acts as an inhibitor of the enzyme synthetase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its specific reaction, thereby altering the normal metabolic processes within the cell.

Result of Action

The compound has been shown to inhibit the growth of epidermal cells . This suggests that it may have potential applications in the treatment of conditions characterized by abnormal or excessive cell growth. Additionally, it has been found to have a high resistance to metabolic disorders , indicating its stability and potential efficacy in various physiological conditions.

Eigenschaften

IUPAC Name |

5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4S2/c11-9-5-6-10(18-9)19(16,17)12-7-1-3-8(4-2-7)13(14)15/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKPASIXPSBWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)

![1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2887487.png)

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)